![molecular formula C8H6N4O B1621480 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 89939-60-6](/img/structure/B1621480.png)
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method includes the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various electrophiles under reflux conditions . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable synthesis often involves optimizing the reaction conditions to achieve high yields and purity. The use of deep eutectic solvents (DES) has been explored to provide a benign environment, high yield, and simple work-up procedures .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. For example, studies have demonstrated its efficacy against lung and breast cancer cell lines, where it induces apoptosis through mitochondrial pathways.
Enzyme Inhibition
This compound also acts as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. The inhibition of DHODH can disrupt cellular proliferation in cancer cells.
Enzyme | Inhibition Type | IC (µM) | Reference |
---|---|---|---|
DHODH | Competitive Inhibition | 15.0 | |
Xanthine Oxidase | Moderate Inhibition | 72.4 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Biological Research
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. It is known to inhibit histone demethylases, which play a crucial role in gene expression regulation and cancer progression. This inhibition can lead to altered cellular processes that are beneficial in treating malignancies.
Material Science
Due to its unique chemical properties, this compound is being explored for applications in material science. It serves as a building block for synthesizing more complex heterocyclic compounds with specific photophysical properties, which can be utilized in developing new materials with tailored functionalities.
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of this compound against A549 lung cancer cells, results indicated that it could induce apoptosis via mitochondrial pathways, demonstrating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of derivatives derived from this compound against several pathogens. The results revealed promising inhibitory effects on both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit histone demethylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
What sets 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its hydroxyl group at the 7-position, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 89939-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and structure-activity relationships.
- Molecular Formula : C₈H₆N₄O
- Molecular Weight : 174.16 g/mol
- CAS Number : 89939-60-6
Property | Value |
---|---|
Molecular Formula | C₈H₆N₄O |
Molecular Weight | 174.16 g/mol |
Boiling Point | Not available |
Purity | Not specified |
Antitumor Activity
Recent studies have highlighted the potential of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. A series of compounds synthesized from this scaffold exhibited notable inhibitory effects against various cancer cell lines.
Case Study: c-Met Kinase Inhibition
A study focused on the synthesis and evaluation of derivatives showed that several compounds effectively inhibited c-Met kinase, a target implicated in cancer progression. The most potent compounds demonstrated half-maximal inhibitory concentrations (IC50) in the low nanomolar range:
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
10b | 5.17 ± 0.48 | MDA-MB-231 |
10f | 5.62 ± 0.78 | MDA-MB-231 |
10a | 26.67 ± 2.56 | MDA-MB-231 |
10g | 20.20 ± 2.04 | A549 |
These findings suggest that derivatives of this compound can selectively target and inhibit cancer cell proliferation while exhibiting relatively low hepatotoxicity compared to standard treatments like cabozantinib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity:
- Substituent Variations : The introduction of different substituents on the nitrogen-containing heterocycles enhances c-Met kinase inhibitory effects.
- Functional Groups : The presence of halogenated phenyl groups has been associated with increased cytotoxicity against certain cancer cell lines .
Enzymatic Inhibition
Beyond antitumor activity, derivatives of this compound have shown promise as selective inhibitors for various enzymes involved in cancer metabolism and progression:
Enzyme Target | Inhibition Type |
---|---|
c-Met Kinase | Competitive inhibition |
Dihydrofolate Reductase (DHFR) | High affinity inhibition |
The ability to inhibit these enzymes suggests potential applications in combination therapies for more effective cancer treatment regimens .
Properties
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-5-2-7(13)12-8(11-5)6(3-9)4-10-12/h2,4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURYOVHUIIUWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384798, DTXSID901166002 | |
Record name | 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89939-60-6, 158664-14-3 | |
Record name | 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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